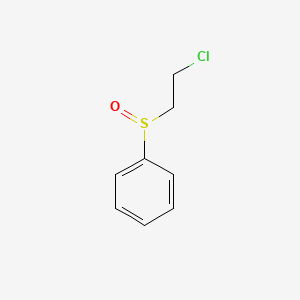

2-Chloroethyl phenyl sulphoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUCQTSEDXYZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301741 | |

| Record name | [(2-Chloroethyl)sulfinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27998-60-3 | |

| Record name | [(2-Chloroethyl)sulfinyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27998-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((2-Chloroethyl)sulphinyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027998603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27998-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2-Chloroethyl)sulfinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-chloroethyl)sulphinyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Chloroethyl phenyl sulphoxide" CAS number 27998-60-3

An In-depth Technical Guide to 2-Chloroethyl Phenyl Sulphoxide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 27998-60-3), a compound of interest in organic synthesis and related research fields. Due to the limited availability of direct experimental data for the sulphoxide, this document also includes relevant information on its precursor, 2-Chloroethyl phenyl sulfide (CAS Number: 5535-49-9), to provide a more complete contextual understanding.

Chemical and Physical Properties

Quantitative data for this compound and its sulfide precursor are summarized below. It is important to note the general scarcity of experimentally determined physical constants for the sulphoxide in published literature.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 27998-60-3 | [1] |

| Molecular Formula | C₈H₉ClOS | [2] |

| Molecular Weight | 188.67 g/mol | [2] |

| InChIKey | XNUCQTSEDXYZCQ-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Data for the Precursor, 2-Chloroethyl Phenyl Sulfide

| Property | Value | Source |

| CAS Number | 5535-49-9 | [3] |

| Molecular Formula | C₈H₉ClS | [3] |

| Molecular Weight | 172.68 g/mol | |

| Form | Liquid | [3] |

| Appearance | Clear, colorless to yellow | [3][4] |

| Boiling Point | 90-91 °C at 1 mmHg | [5] |

| Density | 1.174 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.583 | [5] |

Synthesis and Reactivity

The primary route to this compound is through the selective oxidation of its sulfide precursor, 2-Chloroethyl phenyl sulfide. Care must be taken to avoid over-oxidation to the corresponding sulfone.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not abundant, a reliable method can be adapted from general procedures for the oxidation of sulfides to sulfoxides. The use of sodium metaperiodate is a well-established method that provides clean conversion with minimal sulfone formation.

Protocol: Synthesis of this compound via Sodium Metaperiodate Oxidation

This protocol is adapted from a general method for the preparation of sulfoxides.[6]

Materials:

-

2-Chloroethyl phenyl sulfide (1.0 eq)

-

Sodium metaperiodate (NaIO₄) (1.05 eq)

-

Water (H₂O)

-

Methylene chloride (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metaperiodate (1.05 eq) in water.

-

Cool the solution in an ice bath with vigorous stirring.

-

Add 2-Chloroethyl phenyl sulfide (1.0 eq) to the cooled solution.

-

Stir the reaction mixture vigorously at ice-bath temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 15-24 hours.

-

Upon completion, filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate.

-

Wash the filter cake with several portions of methylene chloride.

-

Transfer the combined filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with three portions of methylene chloride.

-

Combine all organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or distillation under high vacuum, if necessary.

Reactivity and Mechanisms

The oxidation of 2-chloroethyl sulfides can also be achieved using dimethyl sulfoxide (DMSO), particularly for more reactive alkyl 2-chloroethyl sulfides.[7] The proposed mechanism involves an initial nucleophilic substitution by DMSO, followed by the participation of the neighboring sulfur atom to form a transient four-membered sulfonium ion intermediate. This intermediate then reacts with chloride ions to yield the sulfoxide.[7] However, for 2-Chloroethyl phenyl sulfide, the reaction with DMSO is noted to be very slow at room temperature due to the lower nucleophilicity of the phenyl-substituted sulfur atom.[7]

Spectroscopic Data

Spectroscopic data for this compound is limited. An FTIR spectrum is publicly available. For reference, extensive spectroscopic data is available for the 2-Chloroethyl phenyl sulfide precursor.[8]

Biological Context and Applications

There is currently no specific information in the scientific literature regarding the biological activity or drug development applications of this compound.

The primary relevance of this chemical family in a biological context comes from its precursor, 2-Chloroethyl phenyl sulfide. This sulfide is recognized as a simulant for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide).[5][9] As a simulant, it is used in research to develop and test decontamination methods, detection techniques, and protective equipment in a safer manner than when using the highly toxic mustard agent itself.[4][10] The oxidation of these sulfides is a key aspect of decontamination studies.[11]

Safety Information

No specific safety data sheet (SDS) for this compound is readily available. The safety precautions should be inferred from the known hazards of the precursor and related sulfoxides.

The precursor, 2-Chloroethyl phenyl sulfide, is classified as hazardous.[12][13][14] It is harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[12][13] It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.[12]

Visualizations

Synthesis and Reaction Pathway

The following diagram illustrates the synthesis of this compound from its sulfide precursor and the potential for over-oxidation to the sulfone.

Caption: Synthesis pathway of this compound.

Proposed Oxidation Mechanism with DMSO

This diagram outlines the proposed mechanism for the oxidation of 2-chloroethyl sulfides using DMSO, as described in the literature.[7]

Caption: Proposed mechanism for DMSO-mediated oxidation.

Logical Relationship of Compounds

The following diagram illustrates the relationship between 2-Chloroethyl phenyl sulfide, its oxidized form (the topic of this guide), and its primary application context.

Caption: Contextual relationship of the target compound.

References

- 1. This compound | 27998-60-3 [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2-Chloroethyl phenyl sulfide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Chloroethyl phenyl sulfide, 98% 5535-49-9 India [ottokemi.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]

- 10. Buy 2-Chloroethyl phenyl sulfide | 5535-49-9 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Page loading... [guidechem.com]

- 14. labiostring.com [labiostring.com]

physical and chemical properties of 2-Chloroethyl phenyl sulphoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloroethyl phenyl sulphoxide. Due to the limited availability of published experimental data for this specific compound, this document also includes information on its synthesis from its precursor, 2-Chloroethyl phenyl sulfide, and general experimental protocols for the oxidation of sulfides to sulfoxides.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Calculated Properties of this compound

| Property | Value | Source |

| CAS Number | 27998-60-3 | [1] |

| Molecular Formula | C₈H₉ClOS | [2] |

| Molecular Weight | 188.67 g/mol | [2] |

| InChI | InChI=1S/C8H9ClOS/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5H,6-7H2 | [2] |

| InChIKey | XNUCQTSEDXYZCQ-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)S(=O)CCCl | [2] |

Note: Experimental physical properties such as melting point, boiling point, and solubility for this compound are not available in the reviewed literature.

Spectroscopic Data

An infrared (IR) spectrum for this compound is publicly available.

-

Infrared Spectroscopy: A transmission IR spectrum is available in the SpectraBase database, which can be a valuable tool for the identification and characterization of this compound.[2]

Note: Nuclear Magnetic Resonance (NMR) spectral data for this compound was not found in the reviewed literature.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the sulfoxide group and the chloroethyl moiety. The sulfoxide group can be further oxidized to a sulfone or reduced to a sulfide. The chloroethyl group can participate in nucleophilic substitution reactions.

Synthesis

The primary method for the synthesis of this compound is through the oxidation of its precursor, 2-Chloroethyl phenyl sulfide.

One documented method involves the oxidation of 2-chloroethyl sulfides using dimethyl sulfoxide (DMSO) itself as the oxidant. The reaction is proposed to proceed through a nucleophilic substitution by DMSO, followed by the participation of the neighboring sulfur atom to form a transient four-membered sulfonium ion intermediate. This intermediate then reacts with a chloride ion to yield the 2-chloroethyl sulfoxide. A potential side product is the corresponding 2-hydroxyethyl sulfoxide, likely due to the presence of trace amounts of water in the DMSO.

Diagram 1: Proposed Mechanism for the Oxidation of 2-Chloroethyl Phenyl Sulfide by DMSO

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloroethyl Phenyl Sulphoxide

This technical guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and spectroscopic properties of 2-chloroethyl phenyl sulphoxide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and Bonding

This compound (C₈H₉ClOS) is an organosulfur compound featuring a phenyl group and a 2-chloroethyl group attached to a sulfinyl functional group.[1] The central sulfur atom is bonded to an oxygen atom, a phenyl ring, and the ethyl chain, resulting in a chiral center at the sulfur atom.

Due to the lack of direct experimental data from X-ray crystallography for this compound, the bond lengths and angles presented in Table 1 are estimates based on computational studies of similar molecules and general values from computational chemistry databases.[2]

Table 1: Estimated Molecular Geometry of this compound

| Parameter | Bond/Angle | Estimated Value |

| Bond Lengths | S=O | ~1.50 Å |

| S-C (phenyl) | ~1.80 Å | |

| S-C (ethyl) | ~1.82 Å | |

| C-Cl | ~1.78 Å | |

| C-C (ethyl) | ~1.54 Å | |

| C-C (phenyl) | ~1.40 Å (average) | |

| C-H (phenyl) | ~1.09 Å (average) | |

| C-H (ethyl) | ~1.09 Å (average) | |

| Bond Angles | O=S-C (phenyl) | ~107° |

| O=S-C (ethyl) | ~107° | |

| C(phenyl)-S-C(ethyl) | ~98° | |

| S-C-C (ethyl) | ~110° | |

| C-C-Cl | ~110° | |

| C-S-C-C (dihedral) | Varies with conformation | |

| S-C-C-Cl (dihedral) | Varies with conformation |

The bonding around the sulfur atom is trigonal pyramidal, with the lone pair of electrons on the sulfur atom occupying one of the vertices of a tetrahedron. The sulfur-oxygen double bond is polar, with a significant contribution from a single dative bond resonance structure.

Synthesis

This compound can be synthesized by the oxidation of its precursor, 2-chloroethyl phenyl sulfide. A common and effective method for this transformation is the use of hydrogen peroxide in glacial acetic acid.[3] This method provides a high degree of selectivity for the formation of the sulfoxide, minimizing over-oxidation to the corresponding sulfone.

Experimental Protocol: Oxidation of 2-Chloroethyl Phenyl Sulfide

This protocol is based on a general method for the oxidation of sulfides to sulfoxides.[3]

Materials:

-

2-Chloroethyl phenyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroethyl phenyl sulfide (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[4] The most prominent peak is the strong S=O stretching vibration.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1580, 1480, 1440 | Medium-Strong | Aromatic C=C stretching |

| ~1040 | Strong | S=O stretching |

| ~750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| ~680 | Medium | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H and ¹³C NMR Data for 2-Chloroethyl Phenyl Sulfide (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.45 - 7.20 | m | Aromatic protons |

| 3.65 | t | -S-CH₂- | |

| 3.20 | t | -CH₂-Cl | |

| ¹³C NMR | 135.0 | s | C (ipso, phenyl) |

| 130.0 | d | C (ortho, phenyl) | |

| 129.2 | d | C (para, phenyl) | |

| 127.0 | d | C (meta, phenyl) | |

| 42.5 | t | -S-CH₂- | |

| 35.0 | t | -CH₂-Cl |

The oxidation of the sulfur atom to a sulfoxide is expected to cause a downfield shift of the adjacent methylene protons and carbons due to the electron-withdrawing nature of the S=O group. Predicted NMR data for this compound is presented in Table 4.

Table 4: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.70 - 7.50 | m | Aromatic protons |

| 3.80 - 3.50 | m | -S(O)-CH₂- | |

| 3.30 - 3.00 | m | -CH₂-Cl | |

| ¹³C NMR | 145.0 | s | C (ipso, phenyl) |

| 131.0 | d | C (para, phenyl) | |

| 129.5 | d | C (meta, phenyl) | |

| 124.0 | d | C (ortho, phenyl) | |

| 58.0 | t | -S(O)-CH₂- | |

| 39.0 | t | -CH₂-Cl |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 188 (for ³⁵Cl) and an M+2 peak at m/z 190 (for ³⁷Cl) with a characteristic intensity ratio of approximately 3:1. Common fragmentation pathways would involve the loss of the chloroethyl group, the phenyl group, and rearrangements involving the sulfoxide oxygen.

Table 5: Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 188/190 | [C₈H₉ClOS]⁺ (Molecular ion) |

| 125 | [C₆H₅SO]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ |

Conclusion

This guide has provided a detailed overview of the molecular structure, bonding, synthesis, and spectroscopic characteristics of this compound. While experimental data on its precise molecular geometry is limited, a combination of data from its precursor and theoretical predictions allows for a comprehensive understanding of this molecule. The provided experimental protocol for its synthesis and the analysis of its expected spectroscopic signatures offer a valuable resource for researchers working with this and related compounds.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Crystal structure, Hirshfeld surface analysis and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-CHLOROETHYL PHENYL SULFIDE(5535-49-9) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Analysis of 2-Chloroethyl Phenyl Sulphoxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for 2-Chloroethyl phenyl sulphoxide (CAS Number: 27998-60-3). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound remains largely unavailable in the public domain. This document summarizes the current state of knowledge and provides data for the closely related precursor, 2-Chloroethyl phenyl sulfide, for comparative purposes.

Introduction to this compound

This compound is an organic compound with the molecular formula C₈H₉ClOS.[1] It is the oxidized form of 2-Chloroethyl phenyl sulfide. The accurate characterization of this molecule is crucial for its use in research and development, particularly in fields requiring precise molecular identification and purity assessment. Spectroscopic techniques are the primary methods for such characterization.

Current Availability of Spectroscopic Data

As of the latest search, specific experimental datasets for the NMR (¹H and ¹³C), IR, and MS of this compound are not publicly accessible. While some chemical suppliers list the compound, they do not provide detailed spectral information. One database, SpectraBase, indicates the existence of a Fourier-Transform Infrared (FTIR) spectrum for this compound, but the actual spectral data is not provided.[2]

The absence of this data in public repositories and scientific literature presents a significant gap for researchers working with this compound.

Spectroscopic Data of the Precursor: 2-Chloroethyl Phenyl Sulfide

To provide a point of reference, this section details the available spectroscopic data for the unoxidized precursor, 2-Chloroethyl phenyl sulfide (CAS Number: 5535-49-9). This information can be valuable for monitoring the synthesis of this compound via oxidation of the sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2-Chloroethyl phenyl sulfide shows distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 5H | Aromatic (C₆H₅) |

| 3.61 | t | 2H | -S-CH₂- |

| 3.22 | t | 2H | -CH₂-Cl |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 135.2 | C (aromatic, ipso) |

| 129.8 | CH (aromatic) |

| 129.1 | CH (aromatic) |

| 126.9 | CH (aromatic) |

| 42.8 | -S-CH₂- |

| 35.9 | -CH₂-Cl |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Chloroethyl phenyl sulfide would be expected to show a molecular ion peak (M⁺) at m/z 172, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloroethyl phenyl sulfide would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1580, 1480 | C=C stretch (aromatic) |

| ~740, 690 | C-H bend (aromatic, out-of-plane) |

| ~650 | C-Cl stretch |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available due to the lack of published data. However, standard methodologies for acquiring NMR, IR, and MS spectra would be applicable.

General NMR Spectroscopy Protocol

A general workflow for acquiring NMR spectra is outlined below.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

General Mass Spectrometry (GC-MS) Protocol

The following diagram illustrates a typical workflow for Gas Chromatography-Mass Spectrometry.

Caption: A simplified workflow for sample analysis using GC-MS.

Conclusion and Future Outlook

There is a clear need for the scientific community to generate and publish the fundamental spectroscopic data for this compound. Such data is essential for quality control, reaction monitoring, and the overall advancement of research involving this compound. Researchers who synthesize or work with this compound are encouraged to perform and disseminate this characterization data. Until then, the spectroscopic information of the precursor, 2-Chloroethyl phenyl sulfide, serves as the most relevant available reference.

References

synthesis of 2-Chloroethyl phenyl sulphoxide from 2-chloroethyl phenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloroethyl phenyl sulphoxide from its precursor, 2-chloroethyl phenyl sulfide. The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This document details established and proposed experimental protocols, presents key quantitative data for the starting material and product, and outlines a general experimental workflow. The primary focus is on utilizing accessible and environmentally benign oxidizing agents, with a particular emphasis on controlling reaction conditions to prevent over-oxidation to the corresponding sulfone.

Introduction

The oxidation of sulfides to sulfoxides represents a fundamental and widely utilized transformation in organic chemistry. Sulfoxides are valuable intermediates in the synthesis of a variety of biologically active molecules. The selective conversion of 2-chloroethyl phenyl sulfide to this compound is a reaction of interest due to the potential utility of the product as a building block in medicinal chemistry. The primary challenge in this synthesis lies in achieving high selectivity for the sulfoxide without significant formation of the over-oxidized sulfone byproduct. This guide explores common and effective methods for this selective oxidation.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the desired product is presented in Table 1. This data is essential for reaction setup, monitoring, and product isolation.

Table 1: Physicochemical Properties of 2-Chloroethyl Phenyl Sulfide and this compound

| Property | 2-Chloroethyl Phenyl Sulfide | This compound |

| CAS Number | 5535-49-9[1] | 27998-60-3[2] |

| Molecular Formula | C₈H₉ClS[1] | C₈H₉ClOS[2][3] |

| Molecular Weight | 172.68 g/mol [1] | 188.67 g/mol [2][3] |

| Appearance | Clear, colorless liquid | Not specified (expected to be a solid or high-boiling liquid) |

| Boiling Point | 90-91 °C at 1 mmHg[1] | Not available |

| Density | 1.174 g/mL at 25 °C[1] | Not available |

| Refractive Index (n20/D) | 1.583[1] | Not available |

Synthetic Methodologies

The selective oxidation of sulfides to sulfoxides can be achieved using a variety of oxidizing agents. Hydrogen peroxide (H₂O₂) is a commonly employed oxidant due to its "green" nature, with water being the only byproduct[4][5]. The reaction's selectivity is often controlled by the choice of catalyst, solvent, and reaction temperature.

Proposed Experimental Protocol: Hydrogen Peroxide in Acetic Acid

This protocol is adapted from a general method for the highly selective oxidation of various sulfides to sulfoxides with excellent yields (90-99%)[4].

Reaction Scheme:

Materials:

-

2-Chloroethyl phenyl sulfide (1.0 eq)

-

30% Hydrogen peroxide (H₂O₂) (4.0 eq)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

4 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroethyl phenyl sulfide (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide (4.0 eq) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography or recrystallization as needed.

Note: Careful control of the stoichiometry of hydrogen peroxide and the reaction temperature is crucial to minimize the formation of the corresponding sulfone. It has been reported that the oxidation of 2-chloroethyl phenyl sulfide with H₂O₂ in the presence of a manganese catalyst can lead to the formation of the sulfone[6].

Experimental Workflow and Logic

The general workflow for the synthesis, workup, and purification of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of the starting material and product is essential for confirming the success of the synthesis.

Table 2: Spectroscopic Data

| Compound | Technique | Data |

| 2-Chloroethyl Phenyl Sulfide | ¹H NMR | Available through ChemicalBook[7] |

| ¹³C NMR | Available through SpectraBase[8] | |

| This compound | IR | Available through SpectraBase[3] |

| NMR | Available in the KnowItAll NMR Spectral Library[3] |

Safety Considerations

-

2-Chloroethyl phenyl sulfide is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation.

-

Glacial acetic acid is corrosive.

-

Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

The synthesis of this compound from 2-chloroethyl phenyl sulfide is a feasible transformation that requires careful control of reaction conditions to ensure high selectivity. The use of hydrogen peroxide in acetic acid presents a promising, environmentally friendly method. Researchers should meticulously monitor the reaction progress to prevent over-oxidation to the sulfone. The data and protocols presented in this guide provide a solid foundation for the successful synthesis and characterization of this valuable chemical intermediate.

References

- 1. 2-氯乙基苯基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]

- 5. usptechnologies.com [usptechnologies.com]

- 6. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]

- 7. 2-CHLOROETHYL PHENYL SULFIDE(5535-49-9) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Oxidation of 2-Chloroethyl Phenyl Sulfide to its Sulfoxide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selective oxidation of sulfides to sulfoxides is a pivotal transformation in organic synthesis, particularly in the pharmaceutical industry and in the context of chemical agent decontamination.[1][2] 2-Chloroethyl phenyl sulfide is a significant compound, often utilized as a simulant for the chemical warfare agent sulfur mustard, bis(2-chloroethyl) sulfide.[3][4] Its oxidation to the corresponding sulfoxide represents a detoxification pathway, as the sulfoxide is substantially less toxic.[2] This guide provides a detailed examination of the mechanisms governing this oxidation, presents quantitative data for various oxidative systems, and offers detailed experimental protocols. The focus is on achieving high selectivity to prevent over-oxidation to the sulfone, a common challenge in this chemical conversion.[1][5]

Core Mechanisms of Sulfide Oxidation

The conversion of a sulfide to a sulfoxide is fundamentally an oxidation reaction where the sulfur atom's oxidation state is increased. The most common mechanistic pathway involves the electrophilic attack of an oxygen atom from an oxidizing agent on the nucleophilic sulfur atom of the sulfide.

General Electrophilic Oxidation

In a typical reaction, the lone pair of electrons on the sulfur atom attacks the electrophilic oxygen of the oxidant. This forms a transient intermediate, which then resolves to the sulfoxide product. The reaction kinetics are often first-order with respect to both the sulfide and the oxidant.[6] For many aryl sulfides, kinetic studies indicate the formation of an electron-deficient sulfur center in the rate-determining step of the reaction.[6][7]

References

- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy 2-Chloroethyl phenyl sulfide | 5535-49-9 [smolecule.com]

- 4. 2-Chloroethyl phenyl sulfide, 98% 5535-49-9 India [ottokemi.com]

- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. isca.me [isca.me]

Stability and Reactivity of the Sulfinyl Group in 2-Chloroethyl phenyl sulphoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of the sulfinyl group in 2-Chloroethyl phenyl sulphoxide. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the known chemistry of analogous aryl alkyl sulfoxides and its precursor, 2-chloroethyl phenyl sulfide, to provide a detailed understanding of its expected chemical behavior. This guide covers the synthesis, stability, and key reactions of the sulfinyl group, including thermal decomposition, hydrolysis, Pummerer rearrangement, and nucleophilic substitutions. Detailed experimental protocols for the synthesis and characterization, as well as for studying the reactivity of similar sulfoxides, are provided to facilitate further research.

Introduction

This compound is an organosulfur compound featuring a phenyl ring and a 2-chloroethyl group attached to a sulfinyl functional group. The presence of the chiral sulfoxide, the electron-withdrawing phenyl group, and the reactive chloroethyl moiety makes this molecule an interesting subject for studies in reaction mechanisms and as a potential building block in organic synthesis. Its structural similarity to derivatives of sulfur mustards also suggests its relevance in the study of related compounds.[1][2] This guide focuses on the inherent chemical properties of the sulfinyl group, providing insights into its stability under various conditions and its reactivity towards a range of chemical transformations.

Synthesis and Characterization

The primary route to this compound involves the oxidation of its precursor, 2-Chloroethyl phenyl sulfide.

Synthesis of 2-Chloroethyl phenyl sulfide

2-Chloroethyl phenyl sulfide can be synthesized via the reaction of thiophenol with 1-bromo-2-chloroethane in the presence of a base.

Oxidation to this compound

The oxidation of 2-Chloroethyl phenyl sulfide to the corresponding sulfoxide can be achieved using various oxidizing agents. A common and effective method involves the use of m-chloroperbenzoic acid (m-CPBA).[3]

Experimental Protocol: Synthesis of racemic this compound [3]

-

Dissolve 2-chloroethyl phenyl sulfide (1.46 mL, 10 mmol) in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of m-chloroperbenzoic acid (m-CPBA) in the same solvent dropwise to the cooled solution. The amount of m-CPBA should be stoichiometric (1 equivalent) to favor the formation of the sulfoxide over the sulfone.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent, such as a solution of sodium sulfite.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.[3]

Spectroscopic Data

-

¹H NMR: To confirm the presence and connectivity of the phenyl and 2-chloroethyl protons.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

FTIR: To detect the characteristic S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Stability of the Sulfinyl Group

The stability of the sulfinyl group in this compound is influenced by temperature, pH, and the presence of oxidizing or reducing agents.

Thermal Stability

Aryl alkyl sulfoxides are generally thermally stable at moderate temperatures. However, at elevated temperatures, they can undergo syn-elimination to form an alkene and a sulfenic acid, provided there is a β-hydrogen. In the case of this compound, this would lead to the formation of phenylsulfenic acid and vinyl chloride.

Logical Relationship for Thermal Decomposition

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA) [5][6][7][8][9]

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

| Parameter | Typical Expected Value for Aryl Alkyl Sulfoxides |

| Decomposition Onset | > 150 °C (in inert atmosphere) |

Note: This is an estimated value based on general knowledge of similar compounds. Actual values for this compound need to be determined experimentally.

Hydrolytic Stability

The sulfinyl group itself is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, hydrolysis can occur. For this compound, the presence of the adjacent chloroethyl group could potentially influence the hydrolysis rate.

Experimental Protocol: Hydrolysis Study [10]

-

Prepare buffer solutions at various pH values (e.g., 2, 7, 10).

-

Dissolve a known concentration of this compound in each buffer solution.

-

Maintain the solutions at a constant temperature (e.g., 25 °C, 50 °C).

-

At regular time intervals, withdraw aliquots and quench any reaction.

-

Analyze the concentration of the remaining this compound using a suitable analytical method like HPLC.

-

Determine the hydrolysis rate constant (k) from the plot of concentration versus time.

| Condition | Expected Stability |

| Neutral pH, Room Temp. | High |

| Acidic/Basic pH, Elevated Temp. | Potential for slow hydrolysis |

Reactivity of the Sulfinyl Group

The sulfinyl group in this compound is expected to undergo several characteristic reactions of sulfoxides.

Pummerer Rearrangement

The Pummerer rearrangement is a classic reaction of sulfoxides bearing an α-hydrogen. In the presence of an acylating agent like acetic anhydride, the sulfoxide is converted to an α-acyloxy thioether. For this compound, this reaction would occur on the methylene group adjacent to the sulfur.[11]

Caption: General workflow for studying nucleophilic substitution on this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution [12]

-

Dissolve this compound in an appropriate aprotic solvent (e.g., THF, acetonitrile).

-

Add the desired nucleophile (e.g., an organometallic reagent like a Grignard reagent, or an amine).

-

Stir the reaction mixture at a suitable temperature (ranging from low temperatures to reflux, depending on the nucleophile's reactivity).

-

Monitor the progress of the reaction.

-

Upon completion, quench the reaction appropriately (e.g., with a saturated ammonium chloride solution for organometallic reagents).

-

Extract the product, wash, dry, and purify as necessary.

Reduction of the Sulfinyl Group

The sulfinyl group can be reduced back to the sulfide using various reducing agents.

Experimental Protocol: Reduction to Sulfide

-

Dissolve this compound in a suitable solvent.

-

Add a reducing agent such as trifluoroacetic anhydride/sodium iodide or PCl₃.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction to completion.

-

Work up the reaction mixture to isolate the 2-Chloroethyl phenyl sulfide.

| Reducing Agent | Expected Product |

| PCl₃ | 2-Chloroethyl phenyl sulfide |

| Tf₂O / NaI | 2-Chloroethyl phenyl sulfide |

Conclusion

This technical guide has outlined the expected stability and reactivity of the sulfinyl group in this compound based on established principles of sulfoxide chemistry and data from analogous compounds. The key reactive pathways include thermal elimination, Pummerer rearrangement, nucleophilic substitution at the sulfur atom, and reduction. While specific quantitative data for this molecule is sparse, the provided experimental protocols offer a solid foundation for researchers to investigate its properties in detail. Further experimental work is necessary to fully characterize the stability and reactivity of this interesting molecule and to explore its potential applications in organic synthesis and other fields.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Photocatalytic degradation of 2-phenethyl-2-chloroethyl sulfide in liquid and gas phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hazardous Decomposition Products of 2-Chloroethyl Phenyl Sulphoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazardous decomposition products of 2-Chloroethyl phenyl sulphoxide. It is intended to serve as a critical resource for professionals in research and development, offering detailed insights into the thermal and chemical degradation pathways, methodologies for analysis, and the toxicological profiles of the resulting compounds.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Understanding its stability and decomposition profile is paramount for ensuring safe handling, predicting potential environmental fate, and assessing the toxicological risks associated with its degradation products. This guide synthesizes available scientific information to provide a thorough analysis of its decomposition.

Hazardous Decomposition Products

The primary hazardous substances generated from the decomposition of this compound, particularly under thermal stress, are well-defined. Safety Data Sheets (SDS) and scientific literature consistently identify the following major products.

Table 1: Principal Hazardous Decomposition Products of this compound

| Decomposition Product | Chemical Formula | Common Hazards |

| Carbon Oxides | CO, CO₂ | Asphyxiant (CO), Greenhouse Gas (CO₂) |

| Hydrogen Chloride | HCl | Corrosive, Respiratory Irritant |

| Sulfur Oxides | SO₂, SO₃ | Respiratory Irritant, Acid Rain Precursor |

Source: AK Scientific, Inc. Safety Data Sheet.[1]

Beyond these simple inorganic compounds, the thermal decomposition mechanism suggests the formation of an initial organic product, phenyl vinyl sulfoxide.

Decomposition Pathways and Mechanisms

Scientific studies indicate that the thermal decomposition of this compound likely proceeds through a unimolecular elimination reaction.

Research on the pyrolysis of β-heteroatom substituted ethyl phenyl sulfoxides suggests that this compound undergoes a thermal elimination reaction that has characteristics of an E1-like mechanism.[1] This pathway involves the cleavage of the carbon-chlorine and carbon-sulfur bonds, leading to the formation of phenyl vinyl sulfoxide and hydrogen chloride.

The initial decomposition can be represented as follows:

C₆H₅S(O)CH₂CH₂Cl → C₆H₅S(O)CH=CH₂ + HCl

Further, more extreme thermal degradation of phenyl vinyl sulfoxide would then lead to the formation of the aforementioned carbon oxides and sulfur oxides.

While direct experimental data on the hydrolysis of this compound is limited, studies on the analogous 2-Chloroethyl phenyl sulfide show that it can undergo hydrolysis to form 2-hydroxyethyl phenyl sulfide.[2] This suggests a plausible parallel degradation pathway for the sulfoxide, particularly in aqueous environments, which would yield 2-hydroxyethyl phenyl sulfoxide.

Diagram 1: Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed thermal decomposition of this compound.

Experimental Protocols for Decomposition Analysis

The analysis of decomposition products is typically carried out using pyrolysis coupled with a separation and detection technique, such as gas chromatography-mass spectrometry (Py-GC-MS).

This method is ideal for identifying the volatile and semi-volatile products of thermal decomposition.

-

Principle: A small, precise amount of the sample is rapidly heated to a specific temperature in an inert atmosphere. The resulting decomposition products (pyrolysate) are then swept into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.

-

Instrumentation:

-

Pyrolyzer (furnace, Curie-point, or filament type)

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms)

-

Mass Spectrometer (MS) (e.g., Quadrupole or Time-of-Flight)

-

-

General Procedure:

-

A small sample of this compound (typically in the microgram range) is placed in a sample holder (e.g., a quartz tube).

-

The sample is introduced into the pyrolyzer.

-

The sample is rapidly heated to the desired decomposition temperature (e.g., 500-900 °C) and held for a short period (e.g., 5-20 seconds).

-

The volatile decomposition products are transferred to the GC injector via a heated transfer line.

-

The products are separated on the GC column using a programmed temperature ramp (e.g., starting at 40 °C and ramping to 300 °C).

-

The separated compounds are introduced into the MS for ionization (typically by electron impact) and detection.

-

The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries (e.g., NIST) and known standards.

-

Diagram 2: Experimental Workflow for Py-GC-MS Analysis

Caption: Workflow for analyzing decomposition products using Py-GC-MS.

Quantitative Data

For a related compound, 2-chloroethyl phenyl sulfide, the degradation on concrete has been studied, showing a first-order half-life of 19 weeks under ambient conditions.[2] This highlights that degradation can also occur under milder, non-pyrolytic conditions, albeit at a much slower rate.

Signaling Pathways and Toxicological Effects of Decomposition Products

Direct research into the specific biological signaling pathways affected by this compound or its primary organic decomposition product, phenyl vinyl sulfoxide, is scarce. However, the toxicological effects of the major inorganic decomposition products are well-documented.

-

Hydrogen Chloride (HCl): As a corrosive substance, HCl gas causes severe irritation to the respiratory tract, eyes, and skin upon contact. Inhalation can lead to inflammation, pulmonary edema, and in severe cases, death. The mechanism of toxicity is direct chemical injury to cells and tissues.

-

Sulfur Oxides (SOx): Sulfur dioxide (SO₂) is a major respiratory irritant that can cause bronchoconstriction, particularly in asthmatics. It can dissolve in the moist tissues of the respiratory tract to form sulfurous acid, leading to cellular damage. Chronic exposure can lead to respiratory diseases.

-

Carbon Monoxide (CO): If incomplete combustion occurs, carbon monoxide is a highly toxic product. It exerts its effects by binding to hemoglobin with an affinity much higher than that of oxygen, leading to systemic hypoxia. This can disrupt cellular respiration and lead to cell death, particularly affecting the heart and central nervous system.

The primary organic decomposition product, phenyl vinyl sulfoxide , is classified as causing skin and serious eye irritation, and may cause respiratory irritation. The vinyl group makes it a potentially reactive molecule, but specific signaling pathways for its toxicity have not been elucidated in the available literature.

References

In-Depth Technical Guide to 2-Chloroethyl Phenyl Sulphoxide: Safe Handling, Storage, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroethyl phenyl sulphoxide (CAS No. 27998-60-3), focusing on safe handling procedures, appropriate storage conditions, and key experimental data. The information is intended to support researchers and professionals in the fields of chemistry and drug development in the safe and effective use of this compound.

Compound Identification and Properties

This compound is an organic compound with the molecular formula C₈H₉ClOS. While detailed physical and chemical property data is not extensively available in public literature, the following table summarizes the known quantitative information.

| Property | Value | Source |

| Molecular Weight | 188.67 g/mol | |

| CAS Number | 27998-60-3 | |

| Melting Point | 31-32 °C | |

| Boiling Point | 330.6 °C |

Note: Much of the publicly available data refers to the related compound, 2-Chloroethyl phenyl sulfide. Researchers should exercise caution and verify data against reliable sources for this compound specifically.

Health and Safety Information

Hazard Identification:

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE):

Due to the identified hazards, stringent safety protocols must be followed when handling this compound.

| Precautionary Category | Recommendations |

| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust. Eyewash stations and safety showers should be readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield to prevent contact with the eyes. |

| Skin Protection | Wear appropriate chemical-resistant gloves and a lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors. |

| General Hygiene | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area. Contaminated clothing should be removed and washed before reuse. |

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

In case of skin contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Handling and Storage Procedures

Safe Handling:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Minimize dust generation and accumulation.

-

Keep away from sources of ignition.

-

Open and handle containers with care.

Storage:

-

Store in a tightly-closed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible substances, such as strong oxidizing agents.

-

Store locked up.

Reactivity and Incompatibility

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Upon combustion or decomposition, may produce carbon oxides, hydrogen chloride, and sulfur oxides.

Experimental Protocols

While specific experimental protocols for the use of this compound are not widely detailed in available literature, its synthesis via the oxidation of 2-Chloroethyl phenyl sulfide is a key procedure.

Synthesis of this compound:

This protocol is based on the oxidation of the corresponding sulfide.

-

Objective: To synthesize this compound from 2-Chloroethyl phenyl sulfide.

-

Reagents:

-

2-Chloroethyl phenyl sulfide

-

Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or sodium metaperiodate)

-

Solvent (e.g., acetic acid, dichloromethane)

-

-

Procedure (General):

-

Dissolve 2-Chloroethyl phenyl sulfide in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a controlled amount of the oxidizing agent to the solution while stirring. The stoichiometry should be carefully controlled to avoid over-oxidation to the sulfone.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

-

Once the reaction is complete, quench any remaining oxidizing agent.

-

Perform an aqueous workup to remove byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the this compound by a suitable method, such as column chromatography or recrystallization.

-

Logical Relationships and Diagrams

The following diagrams illustrate key logical relationships and workflows related to this compound.

2-Chloroethyl Phenyl Sulphoxide: A Technical Guide for Asymmetric Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-chloroethyl phenyl sulphoxide, a chiral sulfur compound with significant potential in asymmetric synthesis and as a building block in the development of complex molecules. Due to the stereogenic nature of the sulfoxide group, this compound serves as a valuable tool for introducing chirality and controlling stereochemical outcomes in a variety of chemical transformations. This guide details its physicochemical properties, stereoselective synthesis, key reactions, and applications, supported by experimental protocols and graphical representations of key processes.

Physicochemical and Spectroscopic Properties

This compound is a chiral molecule existing as two stable enantiomers due to the high inversion barrier of the sulfur stereocenter. The physical and spectroscopic properties are crucial for its characterization and are summarized below. While specific optical rotation data for the enantiopure forms are not widely reported, the foundational properties are detailed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27998-60-3 | [1] |

| Molecular Formula | C₈H₉ClOS | |

| Molecular Weight | 188.67 g/mol | |

| Appearance | Colorless oil | [2] |

Table 2: Spectroscopic Data for Racemic this compound

| Technique | Data |

| ¹H NMR | Data not explicitly available in searched resources. |

| ¹³C NMR | Data not explicitly available in searched resources. |

| Infrared (IR) | Data not explicitly available in searched resources. |

Note: While spectral database entries for this compound exist, specific peak assignments (ppm, cm⁻¹) were not available in the consulted literature. Researchers should perform their own spectral analysis for confirmation.

Stereoselective Synthesis

The primary method for preparing enantiomerically enriched this compound is the asymmetric oxidation of the corresponding prochiral sulfide, 2-chloroethyl phenyl sulfide. Several catalytic systems have been developed for this transformation, with vanadium-based catalysts demonstrating high efficacy and enantioselectivity.

General Workflow for Asymmetric Sulfoxidation

The synthesis involves the careful oxidation of the sulfide precursor using a chiral catalyst and an oxidant, followed by purification to isolate the desired chiral sulfoxide. A kinetic resolution process often occurs simultaneously, where the minor enantiomer is preferentially oxidized further to the sulfone, thereby enhancing the enantiomeric excess of the desired sulfoxide.

Experimental Protocol: Vanadium-Catalyzed Asymmetric Oxidation

This protocol is adapted from established methods for the asymmetric oxidation of alkyl aryl sulfides using chiral vanadium-salan complexes.[3][4][5] This method combines an initial asymmetric oxidation with an in-situ kinetic resolution to achieve high enantiomeric purity.

Materials:

-

2-Chloroethyl phenyl sulfide

-

Chiral Salan Ligand (e.g., derived from (R,R)-1,2-diaminocyclohexane and a substituted salicylaldehyde)

-

Vanadyl acetylacetonate [VO(acac)₂]

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Anhydrous Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Catalyst Formation: In a dry, nitrogen-purged flask, dissolve the chiral salan ligand (0.01 eq) and VO(acac)₂ (0.01 eq) in anhydrous chloroform. Stir the mixture at room temperature for 30 minutes to pre-form the active catalyst complex.

-

Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.

-

Substrate Addition: Add 2-chloroethyl phenyl sulfide (1.0 eq) to the cooled catalyst solution.

-

Oxidant Addition: Slowly add hydrogen peroxide (1.2 eq) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours. The kinetic resolution of the minor sulfoxide enantiomer to the sulfone can be observed over time.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer twice with chloroform.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired chiral sulfoxide from the unreacted sulfide and the byproduct sulfone.

Key Chemical Transformations: The Pummerer Rearrangement

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen.[6][7] It involves the conversion of the sulfoxide into an α-acyloxy thioether in the presence of an acid anhydride, such as acetic anhydride. This transformation provides a powerful method for introducing functionality at the carbon atom adjacent to the sulfur.

Reaction Mechanism

The reaction proceeds through several key steps: acylation of the sulfoxide oxygen, deprotonation at the α-carbon to form a sulfonium ylide, elimination to generate a thionium ion intermediate, and finally, nucleophilic attack by the acetate to yield the final product.

Experimental Protocol: Pummerer Rearrangement

This general protocol is based on standard procedures for the Pummerer rearrangement.[8]

Materials:

-

Enantiopure this compound

-

Acetic anhydride (Ac₂O)

-

Sodium acetate (NaOAc, optional, as a base)

-

Toluene or Dichloromethane (anhydrous)

Procedure:

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral sulfoxide (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Add acetic anhydride (3.0-5.0 eq). If the substrate is less reactive, a catalytic amount of sodium acetate can be added.

-

Heating: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-110 °C) and stir.

-

Monitoring: Monitor the reaction by TLC until the starting sulfoxide is consumed.

-

Workup and Concentration: Cool the reaction mixture to room temperature. Carefully remove the excess acetic anhydride and solvent under reduced pressure (a co-distillation with toluene can be effective).

-

Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with saturated aqueous sodium bicarbonate solution to remove acetic acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Final Product: Purify the crude product by silica gel column chromatography to yield the α-acetoxy thioether.

Applications in Asymmetric Synthesis and Drug Development

Chiral sulfoxides are highly valued as chiral auxiliaries.[2][9][10][11] A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and often recovered. While specific applications for this compound are not extensively documented, its structure lends itself to several potential roles in asymmetric synthesis.

Role as a Chiral Auxiliary

The sulfinyl group can direct the stereochemical course of reactions such as aldol condensations, Michael additions, or Diels-Alder reactions.[12] The 2-chloroethyl group provides a handle for further functionalization or for attachment to a substrate. The general strategy involves attaching the sulfoxide to a molecule, performing a diastereoselective reaction, and then removing the auxiliary.

References

- 1. This compound | 27998-60-3 [chemicalbook.com]

- 2. york.ac.uk [york.ac.uk]

- 3. Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System [organic-chemistry.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 5. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 8. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Selective Oxidation of 2-Chloroethyl Phenyl Sulfide to Sulfoxide using Hydrogen Peroxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective oxidation of sulfides to sulfoxides is a pivotal transformation in organic synthesis, primarily due to the significance of sulfoxides as intermediates in the production of a wide array of chemically and biologically active molecules. Sulfoxides are key components in various therapeutic agents, including anti-ulcer, antibacterial, and antifungal drugs.[1] The challenge in this oxidation lies in preventing the over-oxidation of the resulting sulfoxide to the corresponding sulfone.[1][2] Consequently, the development of highly selective and efficient methods for this conversion is of paramount importance.

Hydrogen peroxide (H₂O₂) is an attractive "green" oxidizing agent for this purpose due to its high atom economy, with water being the only byproduct.[1][2][3] This application note provides a detailed protocol for the selective oxidation of 2-chloroethyl phenyl sulfide to 2-chloroethyl phenyl sulfoxide using 30% aqueous hydrogen peroxide. The protocol is designed to maximize the yield of the sulfoxide while minimizing the formation of the sulfone byproduct. Various catalytic and catalyst-free systems have been developed to achieve this transformation for a range of sulfides.[1][2][4][5][6] This note will focus on a transition-metal-free approach, which simplifies product purification and reduces toxic waste.

Experimental Workflow

References

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jsynthchem.com [jsynthchem.com]

- 3. usptechnologies.com [usptechnologies.com]

- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2-Chloroethyl Phenyl Sulphoxide using m-CPBA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-chloroethyl phenyl sulphoxide via the oxidation of 2-chloroethyl phenyl sulfide using meta-chloroperoxybenzoic acid (m-CPBA). The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This protocol outlines the reaction conditions, purification methods, and characterization of the final product, supported by quantitative data and a visual workflow diagram.

Introduction

The oxidation of sulfides to sulfoxides is a fundamental reaction in organic chemistry. Sulfoxides are valuable intermediates in the synthesis of various biologically active molecules.[1] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this transformation due to its selectivity and ease of handling.[1][2] The reaction proceeds under mild conditions and can be controlled to favor the formation of the sulfoxide over the corresponding sulfone. This application note provides a comprehensive guide for the laboratory-scale synthesis of this compound.

Reaction Scheme

The oxidation of 2-chloroethyl phenyl sulfide to this compound using m-CPBA proceeds as follows:

Where Ph represents a phenyl group, m-CPBA is meta-chloroperoxybenzoic acid, and m-CBA is meta-chlorobenzoic acid.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Chloroethyl phenyl sulfide | C₈H₉ClS | 172.68 | Clear colorless liquid | 90-91 (1 mmHg) | 1.174 (25 °C) | 1.583 |

| This compound | C₈H₉ClOS | 188.68 | Not specified | Not specified | Not specified | Not specified |

Table 2: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Stoichiometry (Sulfide:m-CPBA) | 1 : 1.2 |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 4 hours |

| Expected Yield | Moderate to high |

| Purity | >95% after purification |

Experimental Protocol

Materials and Reagents:

-

2-Chloroethyl phenyl sulfide (98% purity)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for column chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethyl phenyl sulfide (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA (1.2 eq) in DCM to the stirred sulfide solution at 0 °C. The addition should be done portion-wise or via a dropping funnel to maintain the temperature and control the reaction rate.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous Na₂SO₃ solution (to quench excess peroxide), saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexane. The exact ratio should be determined by TLC analysis.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data of Starting Material

2-Chloroethyl phenyl sulfide (C₈H₉ClS)

-

¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons of the phenyl group and the two methylene groups of the chloroethyl chain.

-

¹³C NMR (CDCl₃): Resonances corresponding to the carbon atoms of the phenyl ring and the two aliphatic carbons will be present.

-

FT-IR (neat): Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-S stretching vibrations will be observed.

(Note: Specific peak positions can be found in spectral databases for detailed comparison.)

Safety Precautions

-

m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when pure. Handle with care and avoid friction or impact.

-

The reaction should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2-Chloroethyl phenyl sulfide is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

Conclusion